Cas no 202003-07-4 (1-benzyl-1H-1,2,3-triazole-4-carbonitrile)

1-benzyl-1H-1,2,3-triazole-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1-benzyl-1H-1,2,3-triazole-4-carbonitrile
- 1-Benzyl-1H-[1,2,3]triazole-4-carbonitrile
- Z1617995782
- DB-337055
- 1-Benzyl-4-cyano-1H-1,2,3-triazole
- CCG-103975
- STK672814
- G63402
- 1-benzyltriazole-4-carbonitrile
- ChemDiv2_000339
- EN300-204811
- EU-0084640
- CS-0239050
- HMS1369P09
- LTZMLSUPKREZNQ-UHFFFAOYSA-N
- CIA00307
- 202003-07-4
- SB35173
- AKOS005592988
- SCHEMBL7466297
- MFCD00826321
- 1-benzyl-1,2,3-triazole-4-carbonitrile
-
- MDL: MFCD00826321
- Inchi: InChI=1S/C10H8N4/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h1-5,8H,7H2
- InChI Key: LTZMLSUPKREZNQ-UHFFFAOYSA-N
- SMILES: c1ccc(cc1)Cn2cc(nn2)C#N
Computed Properties
- Exact Mass: 184.074896272g/mol
- Monoisotopic Mass: 184.074896272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 54.5Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 394.4±44.0 °C at 760 mmHg
- Flash Point: 192.3±28.4 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
1-benzyl-1H-1,2,3-triazole-4-carbonitrile Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-benzyl-1H-1,2,3-triazole-4-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 95R0153-500mg |
1-Benzyl-1H-[1,2,3]triazole-4-carbonitrile |
202003-07-4 | 96% | 500mg |
¥3480.09 | 2025-02-20 | |
abcr | AB538607-100 mg |
1-Benzyl-1H-[1,2,3]triazole-4-carbonitrile; . |
202003-07-4 | 100MG |
€304.50 | 2022-07-28 | ||
Enamine | EN300-204811-0.5g |
1-benzyl-1H-1,2,3-triazole-4-carbonitrile |
202003-07-4 | 95% | 0.5g |
$428.0 | 2023-11-13 | |
eNovation Chemicals LLC | D971830-500mg |
1-Benzyl-1H-[1,2,3]triazole-4-carbonitrile |
202003-07-4 | 95% | 500mg |
$455 | 2024-07-28 | |
eNovation Chemicals LLC | D971830-100mg |
1-Benzyl-1H-[1,2,3]triazole-4-carbonitrile |
202003-07-4 | 95% | 100mg |
$240 | 2024-07-28 | |
abcr | AB538607-50mg |
1-Benzyl-1H-[1,2,3]triazole-4-carbonitrile; . |
202003-07-4 | 50mg |
€300.40 | 2024-08-02 | ||
abcr | AB538607-1 g |
1-Benzyl-1H-[1,2,3]triazole-4-carbonitrile; . |
202003-07-4 | 1g |
€925.40 | 2022-07-28 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 95R0153-250mg |
1-Benzyl-1H-[1,2,3]triazole-4-carbonitrile |
202003-07-4 | 96% | 250mg |
¥2605.69 | 2025-02-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 95R0153-50mg |
1-Benzyl-1H-[1,2,3]triazole-4-carbonitrile |
202003-07-4 | 96% | 50mg |
¥1302.85 | 2025-02-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 95R0153-5g |
1-Benzyl-1H-[1,2,3]triazole-4-carbonitrile |
202003-07-4 | 96% | 5g |
13992.7CNY | 2021-07-19 |
1-benzyl-1H-1,2,3-triazole-4-carbonitrile Related Literature
-
2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
Additional information on 1-benzyl-1H-1,2,3-triazole-4-carbonitrile
Introduction to 1-benzyl-1H-1,2,3-triazole-4-carbonitrile (CAS No. 202003-07-4)
1-benzyl-1H-1,2,3-triazole-4-carbonitrile (CAS No. 202003-07-4) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework and potential biological activities. This compound belongs to the triazole class, which is well-known for its broad spectrum of applications in drug discovery and development. The presence of a benzyl group and a nitrile moiety in its molecular structure imparts unique chemical properties that make it a valuable scaffold for designing novel therapeutic agents.
The 1H-1,2,3-triazole core is a key pharmacophore in many bioactive molecules, exhibiting properties such as stability, solubility, and ease of functionalization. These characteristics make it an attractive component for medicinal chemists seeking to develop compounds with improved pharmacokinetic profiles. The 4-carbonitrile substituent further enhances the compound's potential by introducing a polar group that can interact with biological targets through hydrogen bonding or ionic interactions.
In recent years, there has been a surge in research focused on developing new triazole derivatives with enhanced efficacy and reduced side effects. One notable area of investigation has been the exploration of 1-benzyl-1H-1,2,3-triazole-4-carbonitrile as a precursor for synthesizing compounds with antimicrobial and anticancer properties. Studies have demonstrated that modifications at the benzyl and nitrile positions can significantly alter the biological activity of the molecule, making it possible to fine-tune its therapeutic effects.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of 1-benzyl-1H-1,2,3-triazole-4-carbonitrile and its derivatives to various biological targets with high accuracy. This has facilitated the rapid identification of lead compounds for further optimization. For instance, virtual screening techniques have been employed to identify potential inhibitors of kinases and other enzymes implicated in cancer progression. The benzyl group in this compound serves as a handle for further derivatization, allowing chemists to explore diverse structural motifs while retaining the core triazole scaffold.
The nitrile group in 1-benzyl-1H-1,2,3-triazole-4-carbonitrile is particularly interesting from a chemical perspective. Nitriles are known to undergo various transformations under different reaction conditions, including hydrolysis to carboxylic acids or reduction to amides. These reactivities make them valuable intermediates in synthetic chemistry and provide opportunities for generating structurally diverse analogs. In particular, the nitrile functionality has been shown to enhance the binding affinity of small molecules to certain protein targets by forming strong hydrogen bonds or engaging in π-stacking interactions.
From a pharmaceutical standpoint, the combination of a benzyl group and a nitrile moiety in 1-benzyl-1H-1,2,3-triazole-4-carbonitrile offers several advantages over simpler triazole derivatives. The benzyl group can serve as a linker for connecting different pharmacophoric units, while the nitrile group can act as an anchor for covalent bonding or as a site for further functionalization. This dual functionality makes it an ideal candidate for developing multifunctional drugs that can target multiple pathways simultaneously.
One area where 1-benzyl-1H-1,2,3-triazole-4-carbonitrile has shown promise is in the development of antimicrobial agents. Resistance to conventional antibiotics has become a major global health challenge, prompting researchers to explore novel chemical entities with potent antimicrobial activity. Triazole derivatives have long been recognized for their ability to inhibit bacterial growth by interfering with essential metabolic processes. The introduction of additional functional groups such as benzyl and nitrile has further enhanced their efficacy against resistant strains.
In addition to its antimicrobial properties, 1-benzyl-1H-1,2,3-triazole-4-carbonitrile has also been investigated for its potential anticancer applications. Cancer is one of the leading causes of mortality worldwide, and there is an urgent need for new therapeutic strategies that can target various types of cancer more effectively. Preclinical studies have indicated that triazole derivatives can induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell proliferation and survival.
The structural flexibility of 1-benzyl-1H-1,2,3-triazole-4-carbonitrile allows chemists to modify its core framework while retaining its biological activity. This has led to the development of several analogs with improved pharmacokinetic properties and reduced toxicity. For example, modifications at the benzyl position have been shown to enhance oral bioavailability, while changes at the nitrile position can influence metabolic stability.
The synthesis of 1-benzyl - 1H - 12 ,3 - triazole - 4 - carbonitrile involves several key steps that highlight its synthetic utility as an intermediate. The reaction typically begins with the condensation of benzylamine with propargonitrile under acidic conditions to form benzyl propargyl amide, which is then cyclized using formamide or another suitable hydrazine derivative to yield the triazole ring system.* Subsequent functionalization at the *4-position* introduces the nitrile group through dehydration or oxidation reactions.* These synthetic routes are well-documented*and provide access*to *highly pure* material suitable*for further studies.*
The chemical properties*of *the *benzyl group* make it an attractive handle*for further derivatization.* It can be easily modified through nucleophilic substitution,*esterification,*or other reactions*to generate diverse structural motifs.* Similarly,*the *nitrile group* offers multiple possibilities*for functionalization,*including hydrolysis,*reduction,*or conversion into other heterocyclic systems.* These features make *the compound*an invaluable scaffold*for designing novel therapeutics.*
In conclusion, 12 ,3 - triazole - 4 - carbonitrile (CAS No.*202003 -07 -4)* represents*an important intermediate*in pharmaceutical chemistry*with significant potential*for drug discovery.* Its versatile structure,*combined with its ease of functionalization,*makes it an attractive candidate*for developing new antimicrobial*,anticancer*,and other bioactive compounds.* Recent advances in synthetic methodologies*and computational chemistry*have further enhanced our ability*t o explore its full potential.* As research continues*t o uncover new applications*,this compound is likely*t o play an increasingly important role*i n medicinal chemistry.
202003-07-4 (1-benzyl-1H-1,2,3-triazole-4-carbonitrile) Related Products
- 2137972-36-0(1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile hydrochloride)
- 66607-26-9(3-Fluoro-1H-indazole)
- 2228291-70-9(1-2-(propan-2-yloxy)phenylethane-1,2-diol)
- 206996-51-2(tert-Butyl-(R)-(+)-2-hydroxybutyrate)
- 1404-59-7(Oligomycin D)
- 1328507-54-5(Tert-butyl 4-(2,2-dimethylpropanoyl)piperazine-1-carboxylate)
- 99532-86-2(Boc-Lys-OMe Hydrochloride)
- 2308482-85-9(2-{1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-oxopiperazin-2-yl}acetic acid)
- 54311-48-7(5-Chloro-4-hydroxy-2H-chromen-2-one)
- 193001-42-2(4-Pyridinemethanol,2-(methylamino)-)
